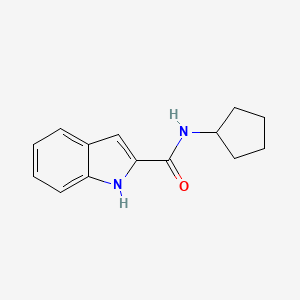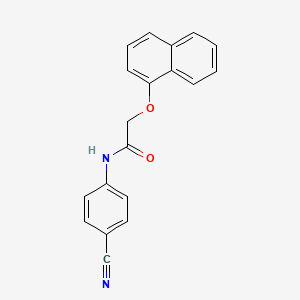
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide, also known as NCA, is a compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is a member of the naphthalene family and is known for its ability to inhibit the growth of cancer cells. In
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide is not fully understood, but studies have shown that it inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and have anti-inflammatory and anti-oxidant properties. In addition, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide in lab experiments is its low toxicity profile, which makes it safe to use in vitro and in vivo. However, one limitation is that this compound is not water-soluble, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide. One direction is to explore its potential as a cancer treatment, either alone or in combination with other drugs. Another direction is to investigate its anti-inflammatory and anti-oxidant properties for the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. Its ability to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory and anti-oxidant properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low toxicity profile and potential for use in cancer treatment make it an exciting area of study for the future.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide involves the reaction between 4-cyanophenol and 2-naphthoxyacetyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane and is carried out at room temperature. The resulting product is purified through column chromatography, which yields this compound as a white solid.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c20-12-14-8-10-16(11-9-14)21-19(22)13-23-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPACMDIKARRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
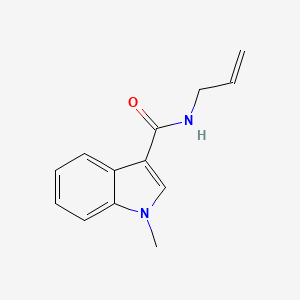
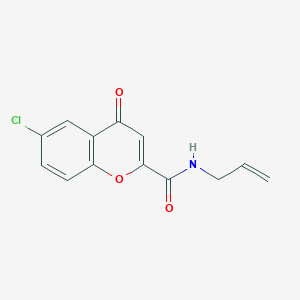
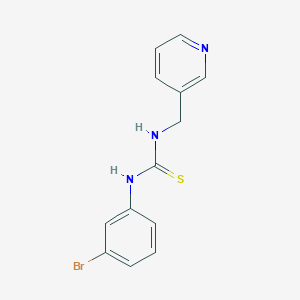
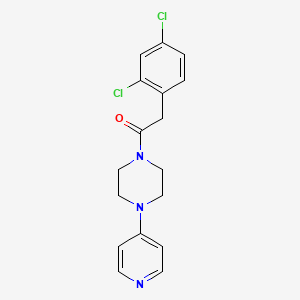
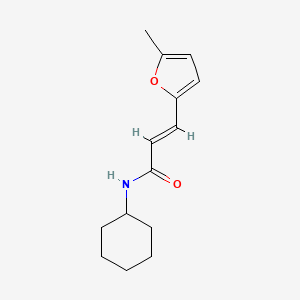
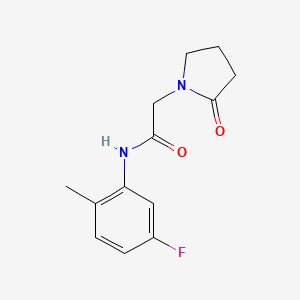
![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)
